Chitin synthase inhibitor 13

Description

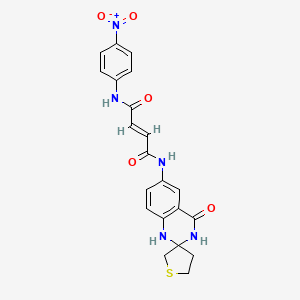

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H19N5O5S |

|---|---|

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide |

InChI |

InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+ |

Clé InChI |

HVBITJXHJATQKU-BQYQJAHWSA-N |

SMILES isomérique |

C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |

SMILES canonique |

C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chitin Synthase Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a novel antifungal agent. The document details its biochemical and cellular effects, presents quantitative data on its efficacy, and outlines the experimental protocols used for its characterization.

Core Concepts: Targeting Fungal Cell Wall Integrity

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Chitin synthases are the enzymes responsible for polymerizing UDP-N-acetylglucosamine into chitin chains. As chitin is absent in mammals, these enzymes are attractive targets for the development of selective antifungal therapies.

Chitin Synthase Inhibitor 13 (also referred to as compound 12g in the primary literature) is a novel spiro-quinazolinone derivative designed to disrupt fungal cell wall integrity by inhibiting chitin synthesis.[1]

Mechanism of Action of this compound

Biochemical Mechanism: Non-Competitive Inhibition

CSI 13 acts as a non-competitive inhibitor of chitin synthase.[1] This means it binds to an allosteric site on the enzyme, distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without affecting substrate binding. The non-competitive nature of inhibition suggests that increasing the concentration of the natural substrate will not overcome the inhibitory effect of CSI 13.[2]

The half-maximal inhibitory concentration (IC50) of this compound against chitin synthase from Saitozyma albicans has been determined to be 106.7 ± 14.2 μM .[1]

Cellular Effects: Disruption of Cell Wall Synthesis and Synergistic Antifungal Activity

The primary cellular effect of this compound is the disruption of fungal cell wall synthesis. This was confirmed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) rescued fungal cells from the effects of the inhibitor, indicating that the cell wall is the primary target.[1]

CSI 13 exhibits broad-spectrum antifungal activity against a range of pathogenic fungi.[1] Furthermore, it demonstrates synergistic or additive effects when used in combination with other antifungal drugs, such as fluconazole (B54011) and polyoxin (B77205) B.[1] This suggests that CSI 13 can be a valuable component of combination therapies, potentially lowering the required dosage of other antifungals and combating drug resistance.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory and antifungal activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target Enzyme | Source Organism | IC50 (μM) | Inhibition Type | Reference |

| This compound (12g) | Chitin Synthase | Saitozyma albicans | 106.7 ± 14.2 | Non-competitive | [1] |

| Polyoxin B (Control) | Chitin Synthase | Saitozyma albicans | 93.5 ± 11.1 | Competitive | [1] |

Table 2: In Vitro Antifungal Activity of this compound (MIC, μg/mL)

| Compound | Candida albicans (SC5314) | Cryptococcus neoformans (H99) | Aspergillus fumigatus (Af293) | Candida albicans (Fluconazole-resistant) | Reference |

| This compound (12g) | 8 | 16 | 16 | 16 | [1] |

| Fluconazole (Control) | 0.5 | 8 | >64 | 64 | [1] |

| Polyoxin B (Control) | 32 | 64 | >64 | 32 | [1] |

Table 3: Synergistic Effects of this compound with Fluconazole against Candida albicans (SC5314)

| Drug Combination | FIC Index (FICI) | Interpretation | Reference |

| CSI 13 + Fluconazole | 0.5 | Synergistic | [1] |

| CSI 13 + Polyoxin B | 0.75 | Additive | [1] |

FIC Index: ≤ 0.5 indicates synergy; > 0.5 to < 4 indicates an additive or indifferent effect; ≥ 4 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)

This assay measures the amount of chitin synthesized by crude enzyme extracts in the presence of the inhibitor. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and quantified colorimetrically.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Crude chitin synthase extract from Saitozyma albicans

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with WGA solution overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a BSA solution for 1-2 hours at room temperature.

-

Enzyme Reaction:

-

Add reaction buffer to each well.

-

Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.

-

Add the crude chitin synthase enzyme extract to all wells.

-

Initiate the reaction by adding the UDP-GlcNAc substrate solution.

-

Incubate the plate for 1-2 hours at 30°C.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add WGA-HRP conjugate to each well and incubate for 30 minutes at 30°C.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI-1640)

-

This compound

-

Control antifungal agents (Fluconazole, Polyoxin B)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension.

-

Serial Dilution: Prepare serial twofold dilutions of this compound and control drugs in the microtiter plates.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Fungal strain (Candida albicans)

-

Culture medium

-

This compound

-

Fluconazole or Polyoxin B

Procedure:

-

Plate Setup: Prepare a checkerboard pattern by serially diluting this compound horizontally and the second antifungal agent vertically in the microtiter plate.

-

Inoculation: Add the fungal inoculum to all wells.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.

Sorbitol Protection Assay

This assay determines if an antifungal compound targets the fungal cell wall.

Materials:

-

96-well microtiter plates

-

Fungal strain

-

Culture medium

-

Culture medium supplemented with 0.8 M sorbitol

-

This compound

Procedure:

-

MIC Determination: Perform the broth microdilution assay for this compound in parallel using both standard culture medium and medium supplemented with sorbitol.

-

Interpretation: A significant increase (typically ≥4-fold) in the MIC in the presence of sorbitol indicates that the compound's primary target is the cell wall.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Chitin Biosynthesis Pathway and Inhibition by CSI 13.

Caption: Experimental Workflow for Characterizing CSI 13.

Caption: Logical Relationship of Non-Competitive Inhibition.

References

Unveiling Chitin Synthase Inhibitor 13: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Chitin (B13524) Synthase Inhibitor 13, a novel compound identified as a potent, non-competitive inhibitor of chitin synthase with significant antifungal properties. This document details the quantitative data, experimental protocols, and the underlying scientific rationale for its development, offering a comprehensive resource for researchers in mycology, agrochemicals, and antifungal drug discovery.

Quantitative Biological Data

The inhibitory activity of Chitin Synthase Inhibitor 13 and its analogs has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) against chitin synthase and the antifungal efficacy against various fungal species.

| Compound ID | Target Enzyme | IC50 (µM) | Fungal Species | Antifungal Activity/Growth Inhibition | Reference |

| This compound (compound 12g) | Chitin synthase | 106.7 | Not specified in this context | Broad-spectrum antifungal activity | [1][2] |

| Compound 13 | Chitin synthase | 64.5 | Fusarium graminearum, Botrytis cinerea, Colletotrichum lagenarium | Exhibited antifungal activities | [3][4][5] |

| Compound 8 | Chitin synthase | Not specified | Fusarium graminearum | 58.9% ± 3.0% growth inhibition at 100 µg/mL | [3] |

| Polyoxin B (control) | Chitin synthase | Not specified | Fusarium graminearum | 57.4% ± 2.5% growth inhibition at 100 µg/mL | [3] |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies are outlined below.

Chitin Synthase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory effect of the compounds on chitin synthase activity.

Source Organism for Enzyme: Yeast (Saccharomyces cerevisiae)[3]

Protocol:

-

Yeast Cell Culture: Saccharomyces cerevisiae cells were grown overnight in Yeast Extract Peptone Dextrose (YPD) media at 30°C.[3]

-

Cell Harvesting: The yeast cells were harvested by centrifugation at 1500 x g for 10 minutes.[3]

-

Cell Lysis: The harvested cells were disrupted by grinding with glass beads in liquid nitrogen to obtain cell extracts.[3]

-

Trypsin Digestion: The cell extracts were treated with 0.08 mg/mL trypsin at 30°C for 30 minutes to activate the chitin synthase.[3]

-

Trypsin Inhibition: The digestion was stopped by adding 0.12 mg/mL of soybean trypsin inhibitor.[3]

-

Assay Preparation:

-

Reaction Mixture: The following components were added to each well of the WGA-coated plate:

-

Incubation: The plates were incubated on a shaker at 30°C for 3 hours.[3]

-

Detection: The amount of synthesized chitin, captured by the WGA-coated plate, is quantified to determine the enzyme activity and the inhibitory effect of the compounds.

Visualizing the Scientific Process

To better illustrate the logical and experimental flow of the research leading to the identification of this compound, the following diagrams have been generated using Graphviz.

Discovery Workflow

This diagram outlines the sequential steps taken from the initial concept to the identification and evaluation of the lead compound.

Chitin Synthesis and Inhibition Pathway

This diagram illustrates the biochemical pathway of chitin synthesis and the point of intervention by this compound.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents. Its non-competitive mechanism of action against a well-validated fungal-specific target makes it an attractive candidate for further optimization and preclinical development. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development efforts in this area. The visual representations of the discovery workflow and the mechanism of inhibition provide a clear and concise summary of the key scientific concepts.

References

Chitin Synthase Inhibitor 13: A Non-Competitive Inhibitor for Fungal Pathogen Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal therapies with unique mechanisms of action. The fungal cell wall, a structure absent in mammals, presents a prime target for selective toxicity. Chitin (B13524), a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential component of the fungal cell wall, providing structural integrity. The enzyme responsible for its synthesis, chitin synthase (CHS), is therefore an attractive target for the development of new antifungal agents. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel, non-competitive inhibitor of this crucial enzyme.

Core Concepts: Chitin Synthesis and its Inhibition

Chitin synthesis is a vital process for fungal viability, making it a key target for antifungal drug discovery. Chitin synthases are membrane-bound enzymes that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). Inhibition of this process disrupts cell wall formation, leading to osmotic instability and fungal cell death.

Inhibitors of chitin synthase can be broadly classified based on their mechanism of action. Competitive inhibitors typically mimic the structure of the substrate (UDP-GlcNAc) and compete for binding at the enzyme's active site. In contrast, non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

This compound (CSI-13)

This compound, also identified as compound 12g in the primary literature, is a novel small molecule belonging to the spiro-quinazolinone class of compounds. It has been identified as a potent, non-competitive inhibitor of chitin synthase and exhibits broad-spectrum antifungal activity.

Quantitative Data

The inhibitory activity of CSI-13 against chitin synthase has been quantitatively characterized, providing key insights into its potency and mechanism.

| Parameter | Value | Description | Reference |

| IC50 | 106.7 µM | The half-maximal inhibitory concentration, indicating the concentration of CSI-13 required to inhibit 50% of the chitin synthase activity in vitro. | [1][2] |

| Inhibition Type | Non-competitive | The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity but not its substrate binding. | [1][2] |

Experimental Protocols

The characterization of CSI-13 as a non-competitive inhibitor involved specific and rigorous experimental methodologies. The following sections detail the key protocols employed.

In Vitro Chitin Synthase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on chitin synthase activity.

1. Enzyme Preparation:

-

A crude preparation of chitin synthase is obtained from a relevant fungal species (e.g., Sclerotinia sclerotiorum).

-

Fungal mycelia are cultured in a suitable liquid medium and harvested.

-

The cells are mechanically disrupted (e.g., grinding in liquid nitrogen) to release intracellular contents.

-

The cell lysate is treated with trypsin to activate the zymogenic form of chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.

-

The mixture is centrifuged, and the supernatant containing the crude enzyme extract is collected and stored.

2. Assay Procedure:

-

The assay is typically performed in a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin.

-

The reaction mixture contains the crude enzyme extract, the substrate UDP-N-acetyl-D-[3H]glucosamine, and the test compound (CSI-13) at various concentrations.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the wells are washed to remove unincorporated substrate.

-

The amount of radiolabeled chitin bound to the WGA-coated plate is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the wells containing the inhibitor to the control wells without the inhibitor.

3. Determination of IC50:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Analysis for Determining Inhibition Type

To elucidate the mechanism of inhibition, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.

1. Experimental Setup:

-

The chitin synthase assay is performed as described above.

-

A matrix of experiments is set up with varying concentrations of the substrate (UDP-GlcNAc) and a fixed concentration of the inhibitor (CSI-13). This is repeated for several fixed inhibitor concentrations.

2. Data Analysis:

-

The initial reaction velocities (v) are determined for each combination of substrate and inhibitor concentrations.

-

The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]), where [S] is the substrate concentration.

-

Interpretation for Non-Competitive Inhibition: In the presence of a non-competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km). This indicates that the inhibitor reduces the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km), a hallmark of non-competitive inhibition.[3]

Visualizations

Signaling Pathway and Inhibition

The synthesis of chitin is a critical downstream event in signaling pathways that regulate fungal cell wall integrity. While CSI-13 acts directly on the enzyme, understanding the upstream regulation provides context for its biological impact.

References

- 1. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Chitin Synthase Inhibitor 13: A Technical Guide to Fungal Cell Wall Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the development of novel therapeutic agents with unique mechanisms of action. The fungal cell wall, an essential structure absent in mammals, presents a prime target for selective antifungal drug development. Chitin (B13524), a critical polysaccharide component of this wall, is synthesized by the enzyme chitin synthase (CHS), making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase. We will explore its mechanism of action, quantitative efficacy against pathogenic fungi, detailed experimental protocols for its evaluation, and the downstream effects on fungal cell wall integrity.

Introduction: The Fungal Cell Wall and Chitin Synthesis

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. It is primarily composed of polysaccharides, with chitin and β-glucans forming the structural backbone. Chitin, a long-chain polymer of N-acetylglucosamine, provides rigidity and strength to the cell wall. The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs), which are integral membrane proteins. Due to the absence of chitin and chitin synthases in humans, these enzymes are highly attractive targets for the development of selective antifungal therapies.

This compound (CSI-13): A Novel Spiro-quinazolinone Derivative

This compound, also identified as compound 12g, is a novel spiro-quinazolinone derivative that has demonstrated significant potential as a fungal chitin synthase inhibitor.[1]

Mechanism of Action

Enzymatic kinetic studies have revealed that CSI-13 acts as a non-competitive inhibitor of chitin synthase.[1] This mode of action is significant as it indicates that the inhibitor does not compete with the substrate (UDP-N-acetylglucosamine) for binding to the active site of the enzyme. Instead, it likely binds to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency. Molecular docking studies suggest that compound 12g forms multiple hydrogen bond interactions with chitin synthase, contributing to its binding affinity and inhibitory activity.[1]

Quantitative Data on Antifungal Activity

The efficacy of CSI-13 has been quantified through both enzymatic and antifungal susceptibility testing.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) of CSI-13 against chitin synthase has been determined, providing a measure of its potency at the enzymatic level.

| Inhibitor | Target Enzyme | IC50 (μM) | Mode of Inhibition | Reference |

| This compound (compound 12g) | Chitin Synthase | 106.7 ± 14.2 | Non-competitive | [1] |

| Polyoxin (B77205) B (Reference) | Chitin Synthase | 93.5 ± 11.1 | Competitive | [1] |

In Vitro Antifungal Susceptibility

CSI-13 has demonstrated broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth, are summarized below.

| Fungal Strain | CSI-13 (compound 12g) MIC (μg/mL) | Fluconazole (B54011) (Reference) MIC (μg/mL) | Polyoxin B (Reference) MIC (μg/mL) | Reference |

| Candida albicans | 8 | 8 | 32 | [1] |

| Cryptococcus neoformans | 4 | 4 | 16 | [1] |

| Aspergillus fumigatus | 4 | 4 | 16 | [1] |

| Aspergillus flavus | 8 | 8 | 32 | [1] |

Furthermore, CSI-13 has shown potent activity against drug-resistant fungal variants, with MIC values ranging from 4 to 32 μg/mL against fluconazole- and micafungin-resistant strains, where the reference drugs had MIC values above 256 μg/mL.[1]

Synergistic Interactions

Drug combination studies have indicated that CSI-13 exhibits synergistic or additive effects when combined with the commonly used antifungal agent fluconazole and another chitin synthase inhibitor, polyoxin B.[1] This suggests its potential for use in combination therapies to enhance efficacy and combat resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols for evaluating the activity of this compound.

Chitin Synthase Inhibition Assay (Non-Radioactive Method)

This assay quantifies the in vitro inhibitory effect of CSI-13 on chitin synthase activity. The protocol is adapted from methods used for evaluating novel chitin synthase inhibitors.

4.1.1. Preparation of Crude Chitin Synthase from Sclerotinia sclerotiorum

-

Fungal Culture: Inoculate Sclerotinia sclerotiorum mycelium into Potato Dextrose Broth (PDB) and culture at 23°C for 36 hours.

-

Harvesting Mycelia: Collect the fungal mycelia by centrifugation at 3,000 x g for 10 minutes.

-

Cell Lysis: Wash the mycelia twice with sterile ultrapure water, then freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Resuspend the powdered mycelia in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Zymogen Activation: To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.

-

Stopping Trypsin Digestion: Stop the reaction by adding soybean trypsin inhibitor (e.g., 120 µg/mL).

-

Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C. The resulting supernatant contains the crude chitin synthase enzyme solution. Store at -20°C until use.

4.1.2. Inhibition Assay Procedure

-

Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.

-

Washing and Blocking: Wash the plate three times with ultrapure water. Block the wells with a solution of Bovine Serum Albumin (BSA) (e.g., 20 mg/mL in 50 mM Tris-HCl, pH 7.5) for 1-3 hours at room temperature to prevent non-specific binding.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.

-

Inhibitor Addition: Add serial dilutions of CSI-13 (dissolved in a suitable solvent like DMSO) to the test wells. Add solvent alone to the control wells.

-

Enzyme Reaction: Initiate the reaction by adding the crude enzyme extract to each well.

-

Incubation: Incubate the plate on a shaker at 30°C for 3 hours.

-

Detection of Synthesized Chitin:

-

Wash the plate six times with ultrapure water to remove unbound substrate and enzyme.

-

Add WGA conjugated to horseradish peroxidase (WGA-HRP) solution to each well and incubate for 30 minutes at 30°C.

-

Wash the plate again six times with ultrapure water.

-

Add a chromogenic substrate solution (e.g., TMB) and monitor color development.

-

Measure the optical density (OD) at a suitable wavelength (e.g., 450 nm after stopping the reaction). A decrease in OD indicates inhibition of chitin synthase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CSI-13 and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of CSI-13 against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol with modifications.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on appropriate agar (B569324) plates.

-

Prepare a suspension of fungal cells in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of CSI-13 in DMSO.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control.

-

Sorbitol Protection Assay

This assay helps to confirm that the antifungal activity of CSI-13 is due to its effect on the cell wall.

-

Perform the antifungal susceptibility testing as described in section 4.2 in two parallel sets of microtiter plates.

-

In one set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

-

Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.

Signaling Pathways and Fungal Cell Wall Disruption

Inhibition of chitin synthesis by CSI-13 induces significant stress on the fungal cell wall. This stress triggers a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated in response to cell wall damage. Its primary function is to coordinate a transcriptional and cellular response to repair the cell wall and maintain cellular integrity.

Caption: The inhibitory action of CSI-13 on chitin synthase leads to cell wall stress, activating the CWI signaling pathway as a compensatory response.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct, non-competitive mechanism of action against a crucial fungal enzyme. Its broad-spectrum activity, including efficacy against drug-resistant strains, and its potential for synergistic interactions highlight its therapeutic potential. The detailed experimental protocols provided in this guide will facilitate further research and development of CSI-13 and related compounds.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the performance of CSI-13 in animal models of fungal infections.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion of the compound.

-

Lead optimization: Synthesizing and evaluating analogs of CSI-13 to improve potency, selectivity, and drug-like properties.

-

Elucidation of the CWI pathway response: A deeper understanding of the fungal compensatory mechanisms will be crucial for overcoming potential resistance and optimizing therapeutic strategies.

The continued exploration of novel chitin synthase inhibitors like CSI-13 is a critical endeavor in the fight against life-threatening fungal diseases.

References

Unveiling the Antifungal Potential of Chitin Synthase Inhibitor 13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524) Synthase Inhibitor 13 (CSI-13), a novel non-competitive inhibitor of chitin synthase, has emerged as a promising broad-spectrum antifungal agent. This technical guide provides a comprehensive analysis of its antifungal spectrum, mechanism of action, and the experimental protocols utilized for its evaluation. The data presented is derived from the study by Du et al., who identified CSI-13 as compound 12g in their research on novel spiro-quinazolinone derivatives.

Quantitative Antifungal Spectrum of CSI-13

The in vitro antifungal activity of Chitin Synthase Inhibitor 13 (CSI-13) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal pathogens. The results, summarized below, demonstrate its potent and broad-spectrum efficacy, including activity against drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of CSI-13 Against Various Fungal Strains

| Fungal Strain | CSI-13 (µg/mL) | Polyoxin B (µg/mL) | Fluconazole (µg/mL) |

| Candida albicans (ATCC 90028) | 4 | 8 | 4 |

| Aspergillus fumigatus (ATCC 204305) | 8 | 16 | 8 |

| Cryptococcus neoformans (ATCC 90113) | 4 | 8 | 4 |

| Aspergillus flavus (ATCC 90906) | 8 | 16 | 8 |

Table 2: Antifungal Activity of CSI-13 Against Drug-Resistant Fungal Strains

| Fungal Strain | CSI-13 (µg/mL) | Polyoxin B (µg/mL) | Fluconazole (µg/mL) |

| Fluconazole-resistant C. albicans | 8 | >256 | >256 |

| Micafungin-resistant C. albicans | 4 | 8 | 4 |

Mechanism of Action: Targeting Fungal Cell Wall Integrity

CSI-13 exerts its antifungal effect by non-competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.

The following diagram illustrates the proposed signaling pathway affected by CSI-13. By inhibiting chitin synthase, CSI-13 disrupts the cell wall integrity pathway, a critical signaling cascade for fungal survival and response to cell wall stress.

An In-depth Technical Guide to the Target Enzyme Binding Site of Chitin Synthase Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin (B13524) synthase (CHS) is an essential enzyme in fungi, responsible for the synthesis of chitin, a vital component of the fungal cell wall. Its absence in humans makes it an attractive target for the development of novel antifungal agents. Chitin Synthase Inhibitor 13 (CSI-13), also identified as compound 12g, is a novel, non-competitive inhibitor of chitin synthase with broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the current understanding of the binding site of CSI-13 on its target enzyme, chitin synthase. It includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and a discussion of the relevant signaling pathways.

Introduction to Chitin Synthase and its Inhibition

Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall. Chitin synthases are transmembrane enzymes that catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] Fungi possess multiple classes of chitin synthase enzymes, each with specific roles in cell division, hyphal growth, and cell wall maintenance.[2][3]

Inhibition of chitin synthase disrupts the fungal cell wall, leading to osmotic instability and cell death. Inhibitors of this enzyme are broadly classified as competitive or non-competitive. Competitive inhibitors, such as the well-studied polyoxins and nikkomycins, bind to the active site of the enzyme, competing with the natural substrate UDP-GlcNAc.[4] Non-competitive inhibitors, like CSI-13, bind to an allosteric site, a location on the enzyme distinct from the active site.[5] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.[5]

This compound (CSI-13): A Non-Competitive Inhibitor

CSI-13 is a spiro-quinazolinone derivative that has been identified as a non-competitive inhibitor of chitin synthase.[6] This mode of inhibition means that CSI-13 can bind to the enzyme regardless of whether the substrate is bound, and it reduces the maximum rate of the enzymatic reaction (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km).

Quantitative Data

The inhibitory activity of CSI-13 and other relevant non-competitive inhibitors against chitin synthase is summarized in the table below. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |

| This compound (Compound 12g) | Chitin Synthase | 106.7 ± 14.2 μM | Not Reported | Non-competitive | [6] |

| Compound 12d | Chitin Synthase | 116.7 ± 19.6 μM | Not Reported | Not Reported | [6] |

| Compound 12j | Chitin Synthase | 102.3 ± 9.6 μM | Not Reported | Not Reported | [6] |

| Compound 12l | Chitin Synthase | 122.7 ± 22.2 μM | Not Reported | Not Reported | [6] |

| Compound 12m | Chitin Synthase | 136.8 ± 12.4 μM | Not Reported | Not Reported | [6] |

| RO-09-3024 | Candida albicans Chs1 | 0.14 nM | Not Reported | Non-competitive | [7] |

| IMB-D10 | Chs1 | 17.46 ± 3.39 µg/mL | Not Reported | Not Reported | [8] |

| IMB-D10 | Chs2 | 3.51 ± 1.35 µg/mL | Not Reported | Not Reported | [8] |

| IMB-D10 | Chs3 | 13.08 ± 2.08 µg/mL | Not Reported | Not Reported | [8] |

| IMB-F4 | Chs2 | 8.546 ± 1.42 µg/mL | Not Reported | Selective | [8] |

| IMB-F4 | Chs3 | 2.963 ± 1.42 µg/mL | Not Reported | Selective | [8] |

The Putative Binding Site of CSI-13

Direct structural evidence from techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) for a non-competitive inhibitor bound to chitin synthase is currently unavailable. However, molecular docking studies have provided a putative binding model for CSI-13 within the chitin synthase enzyme.[6]

Molecular Docking Insights

A molecular docking study on compound 12g (CSI-13) suggests that it binds to a site distinct from the substrate-binding pocket.[6] The proposed binding site is an allosteric pocket, and the interaction is stabilized by multiple hydrogen bonds.[6] This binding is hypothesized to induce a conformational change that inhibits the enzyme's catalytic activity.[6]

It is crucial to emphasize that this binding model is predictive and awaits experimental validation through structural biology studies.

Experimental Protocols

Characterizing the inhibitory activity of a compound like CSI-13 requires robust and reproducible experimental assays. The following sections detail the methodologies for determining the inhibitory potency and mechanism of action.

Non-Radioactive Chitin Synthase Inhibition Assay (WGA-based)

This high-throughput assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.

4.1.1. Enzyme Preparation

-

Culture the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate liquid medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells using mechanical methods such as glass beads or a French press in a lysis buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched with the membrane-bound chitin synthase.

4.1.2. Assay Procedure

-

Coat a 96-well microtiter plate with WGA.

-

Block the wells to prevent non-specific binding.

-

Prepare a reaction mixture containing buffer, the substrate UDP-GlcNAc, and a divalent cation (e.g., Mg²⁺).

-

Add varying concentrations of the test inhibitor (CSI-13) to the wells.

-

Initiate the reaction by adding the prepared enzyme extract.

-

Incubate the plate to allow for chitin synthesis.

-

Wash the plate to remove unbound substrate and enzyme.

-

Add a horseradish peroxidase (HRP) conjugated WGA solution and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

A decrease in absorbance indicates inhibition of chitin synthase activity.

4.1.3. Data Analysis

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type and Ki

To confirm the non-competitive inhibition mechanism and determine the inhibitor constant (Ki), enzyme kinetic studies are performed.

4.2.1. Methodology

-

Perform the chitin synthase activity assay as described above.

-

Vary the concentration of the substrate (UDP-GlcNAc) at several fixed concentrations of the inhibitor (CSI-13).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

4.2.2. Data Analysis

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

For a non-competitive inhibitor, the lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax (the inverse of the y-intercept) will decrease with increasing inhibitor concentration.

-

The Ki can be determined from a secondary plot of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Signaling Pathways and Downstream Effects

The inhibition of chitin synthase triggers cellular stress responses, primarily activating the Cell Wall Integrity (CWI) signaling pathway.[9] This pathway is a crucial compensatory mechanism that allows the fungus to cope with cell wall damage.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAP kinase cascade that regulates cell wall biosynthesis and remodeling in response to stress. Key components include cell surface sensors, Rho-type GTPases, a protein kinase C (PKC), and a MAP kinase cascade. Activation of the CWI pathway leads to the transcriptional upregulation of genes involved in cell wall synthesis, including chitin synthase genes themselves.[10]

The inhibition of chitin synthase by CSI-13 would likely lead to an accumulation of cell wall defects, which would, in turn, activate the CWI pathway as a compensatory response. Understanding this feedback loop is critical for predicting potential mechanisms of drug resistance.

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

Experimental and Logical Workflows

The discovery and characterization of novel chitin synthase inhibitors like CSI-13 follow a logical progression of experiments.

Caption: A typical workflow for the discovery and development of a novel chitin synthase inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal therapies. Its non-competitive mechanism of action offers a potential advantage over active-site directed inhibitors. While the precise allosteric binding site of CSI-13 on chitin synthase remains to be elucidated through structural studies, molecular docking provides a valuable working model. The experimental protocols and an understanding of the downstream signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate CSI-13 and other non-competitive chitin synthase inhibitors. Future work should focus on obtaining high-resolution structural data of the enzyme-inhibitor complex to guide the rational design of more potent and selective antifungal agents.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale phylogenetic classification of fungal chitin synthases and identification of a putative cell-wall metabolism gene cluster in Aspergillus genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Preliminary Efficacy of Chitin Synthase Inhibitor 13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Chitin (B13524) Synth-ase Inhibitor 13 (also referred to as compound 12g). The document details its inhibitory action against chitin synthase, summarizes its antifungal properties, and provides detailed experimental methodologies based on established protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal agents.

Core Concepts: Targeting Fungal Viability

Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection. Unlike mammalian cells, fungi rely on chitin for their survival, making the enzymes involved in its synthesis attractive targets for antifungal drug development. Chitin synthase is the key enzyme responsible for polymerizing N-acetylglucosamine to form chitin chains. Its inhibition disrupts cell wall integrity, leading to fungal cell death.

Chitin Synthase Inhibitor 13 has been identified as a novel, non-competitive inhibitor of this vital enzyme, demonstrating a broad spectrum of antifungal activity.

Quantitative Data Summary

The inhibitory potency and antifungal activity of this compound have been quantified in preliminary studies. The following tables summarize the key findings.

| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

| This compound (Compound 12g) | Chitin Synthase | Non-competitive | 106.7 ± 14.2 | [1] |

| Polyoxin B (Control) | Chitin Synthase | Competitive | 93.5 ± 11.1 | [1] |

Table 1: In vitro inhibitory activity of this compound against chitin synthase.

| Inhibitor | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Trichophyton rubrum | Reference |

| This compound (Compound 12g) | Broad-spectrum activity noted | Broad-spectrum activity noted | Broad-spectrum activity noted | Broad-spectrum activity noted | [1] |

| Fluconazole | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | [1] |

| Polyoxin B | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | Activity noted for comparison | [1] |

Table 2: Summary of Antifungal Activity of this compound. Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary study were not available in the abstract; the table reflects the reported broad-spectrum activity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive Method)

This assay quantifies the enzymatic activity of chitin synthase and the inhibitory effect of test compounds.

1. Preparation of Crude Enzyme Extract:

-

Fungal mycelia (e.g., from a relevant fungal strain) are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) at an appropriate temperature (e.g., 28-37°C) until the mid-logarithmic growth phase.

-

The mycelia are harvested by centrifugation, washed with sterile distilled water, and then frozen in liquid nitrogen.

-

The frozen mycelia are ground to a fine powder, and the powder is resuspended in an extraction buffer.

-

The suspension is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected and stored at -20°C.

2. Assay Procedure:

-

A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

-

The test compound (this compound) is serially diluted in a suitable buffer.

-

In each well of the WGA-coated plate, the following are added:

-

Crude enzyme extract (pre-treated with trypsin to activate chitin synthase, followed by a trypsin inhibitor).

-

A reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary co-factors (e.g., MgCl₂).

-

The diluted test compound or a vehicle control (e.g., DMSO).

-

-

The plate is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.

-

The plate is then washed to remove unbound substrate and enzyme.

-

The amount of synthesized chitin bound to the WGA is quantified, often by adding a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate. The absorbance is read using a microplate reader.

-

The percentage of inhibition is calculated relative to the control, and the IC₅₀ value is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The following is a generalized protocol based on CLSI and EUCAST standards.

1. Preparation of Fungal Inoculum:

-

The fungal strain of interest is cultured on an appropriate agar (B569324) medium.

-

A suspension of fungal spores or cells is prepared in sterile saline or broth.

-

The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Dilutions:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial twofold dilutions of the inhibitor are prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

-

A growth control well (no inhibitor) and a sterility control well (no inoculum) are included.

-

The plate is incubated at a suitable temperature (e.g., 35-37°C) for a specified duration (e.g., 24-72 hours), depending on the fungal species.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density with a microplate reader.

Visualizations

Signaling Pathway

Caption: Simplified Chitin Biosynthesis Pathway and the point of inhibition.

Experimental Workflow

References

An In-depth Technical Guide on the Biological Activity of Chitin Synthase Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin (B13524) Synthase Inhibitor 13 (also referred to as compound 12g), a novel non-competitive inhibitor of chitin synthase with promising broad-spectrum antifungal properties. This document details its inhibitory effects, antifungal efficacy, and the underlying molecular pathways, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key biological processes.

Core Concepts: Chitin Synthesis as an Antifungal Target

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. Crucially, chitin is absent in mammals, making the enzymes responsible for its synthesis, chitin synthases (CHSs), highly attractive targets for the development of selective antifungal therapies. Inhibition of chitin synthesis disrupts cell wall integrity, leading to fungal cell death.

Chitin Synthase Inhibitor 13: A Profile

This compound is a novel spiro-quinazolinone derivative identified for its potent inhibitory action against chitin synthase.[1]

Quantitative Data on Inhibitory and Antifungal Activity

The biological activity of this compound has been quantified through enzymatic assays and antifungal susceptibility testing.

Table 1: In Vitro Chitin Synthase Inhibitory Activity [1]

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

| This compound (12g) | Chitin Synthase | 106.7 ± 14.2 | Non-competitive |

| Polyoxin (B77205) B (Reference) | Chitin Synthase | 93.5 ± 11.1 | Competitive |

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in μg/mL) [1]

| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Fusarium solani | Fluconazole-Resistant C. albicans | Micafungin-Resistant C. albicans |

| This compound (12g) | Similar to Fluconazole | Similar to Fluconazole | Similar to Fluconazole | Similar to Fluconazole | 4 - 32 | 4 - 32 |

| Polyoxin B (Reference) | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | Weaker than Inhibitor 13 | >256 | >256 |

| Fluconazole (Reference) | - | - | - | - | >256 | - |

Note: Specific MIC values for non-resistant strains were not publicly available in the cited literature. The original publication describes the activity as "stronger than that of polyoxin B and similar to that of fluconazole."[1]

Signaling Pathways and Compensatory Mechanisms

Inhibition of chitin synthase triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) pathway. This is a compensatory mechanism aimed at reinforcing the cell wall. Understanding this pathway is crucial for predicting and overcoming potential resistance mechanisms.

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated in response to this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the evaluation of this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the enzymatic activity of chitin synthase by quantifying the amount of synthesized chitin, which is captured on a Wheat Germ Agglutinin (WGA)-coated plate and detected colorimetrically.

1. Preparation of Crude Enzyme Extract:

-

Fungal mycelia (e.g., from Saccharomyces cerevisiae) are harvested from a liquid culture in the logarithmic growth phase by centrifugation.

-

The mycelia are washed with sterile distilled water and then frozen in liquid nitrogen.

-

The frozen mycelia are ground to a fine powder using a mortar and pestle.

-

The powder is resuspended in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

To activate the zymogenic form of chitin synthase, the extract is treated with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a soybean trypsin inhibitor (e.g., 120 µg/mL) to stop the reaction.

-

The mixture is centrifuged at 3,000 x g for 10 minutes at 4°C, and the supernatant containing the crude enzyme is collected.

2. Assay Procedure:

-

A 96-well microtiter plate is coated with WGA (e.g., 100 µL of 1 mg/mL WGA solution per well) and incubated overnight at room temperature. The plate is then washed with ultrapure water.

-

A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂.

-

50 µL of the reaction mixture is added to each well.

-

2 µL of this compound at various concentrations (dissolved in a suitable solvent like DMSO) is added to the test wells. Control wells receive 2 µL of the solvent alone.

-

The enzymatic reaction is initiated by adding 48 µL of the crude enzyme extract to each well.

-

The plate is incubated on a shaker at 30°C for 3 hours.

-

The reaction is stopped by washing the plate six times with ultrapure water.

-

100 µL of a WGA-Horseradish Peroxidase (HRP) conjugate solution is added to each well, and the plate is incubated at 30°C for 30 minutes.

-

The plate is washed again six times with ultrapure water.

-

100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well.

-

The absorbance at 600 nm is measured using a microplate reader. The rate of color development is proportional to the amount of synthesized chitin.

-

The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3]

1. Preparation of Inoculum:

-

Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

-

A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration that results in a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

2. Preparation of Antifungal Dilutions:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of twofold dilutions of the inhibitor are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

A growth control well (containing medium and inoculum but no inhibitor) and a sterility control well (containing medium only) are included.

-

The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the inhibitor at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Experimental Workflow Visualization

The process of identifying and characterizing a novel chitin synthase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Workflow for the discovery and characterization of a novel chitin synthase inhibitor.

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents. Its non-competitive inhibition of chitin synthase and broad-spectrum activity, including against drug-resistant fungal strains, highlight its potential to address the growing challenge of antifungal resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Chitin Synthase Inhibitor 13: A Technical Guide for Novel Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chitin (B13524) Synthase Inhibitor 13 (CSI 13), a promising candidate for the development of novel fungicides. Chitin, an essential component of the fungal cell wall, is absent in plants and vertebrates, making its synthesizing enzyme, chitin synthase, an ideal target for selective antifungal agents. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to CSI 13, offering a comprehensive resource for researchers in the field.

Introduction to Chitin Synthase as a Fungicide Target

Fungal infections pose a significant threat to agriculture and human health, and the rise of drug-resistant strains necessitates the discovery of novel antifungal compounds with unique mechanisms of action. Chitin synthase (CHS) is a transmembrane enzyme that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. This process is fundamental for fungal cell wall integrity, morphogenesis, and viability. The absence of chitin in plants and mammals makes CHS a highly selective and attractive target for the development of safe and effective fungicides.

Chitin Synthase Inhibitor 13 (Compound 12g)

This compound (also referred to as compound 12g in associated literature) is a novel spiro-quinazolinone derivative identified as a potent and non-competitive inhibitor of chitin synthase.[1][2] Its distinct chemical scaffold presents a new avenue for the development of fungicides with a mode of action different from currently available treatments.

Mechanism of Action

CSI 13 functions as a non-competitive inhibitor of chitin synthase.[1][2] This means it binds to a site on the enzyme distinct from the active site where the substrate (UDP-N-acetylglucosamine) binds. This binding event induces a conformational change in the enzyme, ultimately hindering its catalytic activity and disrupting the synthesis of chitin. The disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.

The biosynthesis of chitin is a critical process for fungal cell wall formation. The pathway begins with the conversion of fructose-6-phosphate (B1210287) and culminates in the polymerization of UDP-N-acetylglucosamine into chitin chains by chitin synthase at the plasma membrane.

Inhibition of chitin synthesis by agents like CSI 13 triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial defense mechanism for fungi to cope with cell wall stress. Understanding this pathway is vital for anticipating and overcoming potential resistance mechanisms. The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that, when activated by cell wall damage, leads to the expression of genes involved in cell wall remodeling and repair.

Quantitative Data on Inhibitory and Antifungal Activity

The following tables summarize the inhibitory activity of this compound (compound 12g) and related spiro-quinazolinone derivatives against chitin synthase and their antifungal efficacy against various fungal strains.[1]

Table 1: In Vitro Inhibitory Activity against Chitin Synthase

| Compound | IC₅₀ (μM) against Chitin Synthase |

| 12g (CSI 13) | 106.7 ± 14.2 |

| 12d | 116.7 ± 19.6 |

| 12j | 102.3 ± 9.6 |

| 12l | 122.7 ± 22.2 |

| 12m | 136.8 ± 12.4 |

| Polyoxin B (Control) | 93.5 ± 11.1 |

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Aspergillus flavus |

| 12g (CSI 13) | 4 | 8 | 4 | 8 |

| 12d | 8 | 16 | 8 | 16 |

| 12j | 4 | 8 | 4 | 8 |

| 12l | 8 | 16 | 8 | 16 |

| 12m | 8 | 16 | 8 | 16 |

| Polyoxin B (Control) | 16 | 32 | 16 | 32 |

| Fluconazole (Control) | 4 | 8 | 4 | 8 |

Experimental Protocols

This section provides a detailed methodology for a non-radioactive, high-throughput in vitro chitin synthase activity assay, which is crucial for screening and characterizing potential inhibitors like CSI 13.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive, WGA-Based)

This assay quantifies chitin synthase activity by detecting the newly synthesized chitin polymer using horseradish peroxidase (HRP)-conjugated wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Crude enzyme extract (see section 4.2 for preparation)

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

-

Test compounds (e.g., CSI 13) dissolved in DMSO

-

WGA-HRP solution (e.g., 1 µg/mL in Tris-HCl buffer)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Workflow Diagram:

References

Methodological & Application

Application Note: In Vitro Activity Assay for Chitin Synthase Inhibitor 13

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for determining the in vitro activity of Chitin (B13524) Synthase Inhibitor 13 (CSI-13) against chitin synthase. The method described is a filter-based radioisotopic assay that measures the incorporation of N-acetylglucosamine (GlcNAc) from a radiolabeled UDP-GlcNAc substrate into chitin. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of antifungal agents targeting the fungal cell wall biosynthesis pathway.

Introduction

Chitin is an essential structural component of the fungal cell wall, and its synthesis is a critical process for fungal viability and growth. Chitin synthases, the enzymes responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, are therefore attractive targets for the development of novel antifungal drugs. This protocol outlines a robust in vitro assay to quantify the inhibitory activity of compounds, such as the hypothetical CSI-13, against chitin synthase. The assay measures the amount of radiolabeled chitin produced in the presence and absence of the inhibitor, allowing for the determination of key inhibitory parameters like the IC50 value.

Principle of the Assay

The assay quantifies the enzymatic activity of chitin synthase by measuring the incorporation of radiolabeled N-acetyl-D-glucosamine ([³H]GlcNAc) from the substrate, uridine (B1682114) diphosphate-N-acetyl-D-glucosamine (UDP-[³H]GlcNAc), into an acid-insoluble chitin polymer. The reaction is performed in the presence of varying concentrations of CSI-13. After incubation, the reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and captured on a glass fiber filter. Unincorporated substrate is washed away. The amount of radioactivity retained on the filter, which is proportional to the chitin synthase activity, is then measured by liquid scintillation counting. The half-maximal inhibitory concentration (IC50) of CSI-13 is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Signaling Pathway and Experimental Workflow

Chitin Synthesis Pathway

The diagram below illustrates the enzymatic reaction catalyzed by chitin synthase, where UDP-N-acetylglucosamine is polymerized into chitin, and how an inhibitor like CSI-13 interferes with this process.

Caption: Fig. 1: Chitin Synthesis and Inhibition.

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay protocol, from preparation to data analysis.

Caption: Fig. 2: Experimental Workflow.

Experimental Protocols

Preparation of Microsomal Fraction (Enzyme Source)

This protocol is adapted for the extraction of chitin synthase from fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans).[1]

Materials:

-

Fungal culture grown to mid-log phase.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 1 M Sorbitol, and protease inhibitor cocktail.

-

Glass beads (0.5 mm diameter).

-

High-speed refrigerated centrifuge.

Procedure:

-

Harvest fungal cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1]

-

Wash the cell pellet twice with ice-cold Lysis Buffer.

-

Resuspend the pellet in a minimal volume of Lysis Buffer and transfer to a bead-beating tube with an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.[1]

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the pellet with Lysis Buffer.

-

Resuspend the microsomal pellet in a small volume of Lysis Buffer (without sorbitol).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Aliquot and store the enzyme preparation at -80°C until use.

Chitin Synthase Inhibition Assay

Materials:

-

Microsomal enzyme preparation.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 1 mM DTT.

-

Substrate: UDP-N-acetyl-D-[³H]glucosamine (UDP-[³H]GlcNAc), specific activity ~20-30 Ci/mmol.

-

Activator: N-acetyl-D-glucosamine (GlcNAc).

-

Inhibitor: Chitin Synthase Inhibitor 13 (CSI-13) stock solution in DMSO.

-

Positive Control: Polyoxin D or Nikkomycin Z.

-

Stopping Reagent: 10% Trichloroacetic Acid (TCA).

-

Wash Buffer: 5% TCA.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare Reagents:

-

Prepare a reaction master mix containing Reaction Buffer and 40 mM GlcNAc.

-

Prepare a substrate solution of UDP-[³H]GlcNAc at a final concentration of 1 mM (adjust specific activity with cold UDP-GlcNAc if necessary).

-

Prepare serial dilutions of CSI-13 in DMSO, then dilute further in Reaction Buffer to the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all reactions is ≤1%.

-

-

Set up Reactions: In microcentrifuge tubes, prepare the following reactions on ice (total volume 50 µL):

-

Test Wells: 25 µL master mix, 5 µL of CSI-13 dilution, and 10 µL of enzyme preparation (~10-50 µg protein).

-

Positive Control: 25 µL master mix, 5 µL of Polyoxin D (e.g., final concentration 10 µM), and 10 µL of enzyme.

-

Negative (No Inhibitor) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of enzyme.

-

Blank (No Enzyme) Control: 25 µL master mix, 5 µL of 1% DMSO vehicle, and 10 µL of Lysis Buffer.

-

-

Pre-incubation: Pre-incubate the tubes at 30°C for 10 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of the UDP-[³H]GlcNAc substrate solution to each tube. Mix gently.

-

Incubation: Incubate the reactions at 30°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold 10% TCA to each tube.

-

Precipitation: Keep the tubes on ice for 30 minutes to allow the chitin polymer to precipitate.

-

Filtration:

-

Wet a glass fiber filter with 5% TCA.

-

Filter the contents of each tube through the filter using a vacuum manifold.

-

Wash each filter three times with 3 mL of ice-cold 5% TCA to remove unincorporated UDP-[³H]GlcNAc.

-

Wash the filter once with 3 mL of 95% ethanol.

-

-

Counting:

-

Place the dried filters into scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

-

Data Presentation and Analysis

The inhibitory activity of CSI-13 is determined by calculating the percentage of inhibition at each concentration relative to the control without inhibitor. The IC50 value is then derived from a dose-response curve.

Calculation of Percent Inhibition: % Inhibition = [ 1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank) ] * 100

Data Summary Table: The results should be summarized in a table format for clarity and comparison.

| CSI-13 Conc. (µM) | Mean CPM (n=3) | Std. Deviation | % Inhibition |

| 0 (Control) | 25,480 | 1,230 | 0% |

| 0.1 | 22,150 | 980 | 13.5% |

| 1 | 15,320 | 750 | 40.9% |

| 5 | 12,990 | 640 | 50.1% |

| 10 | 8,760 | 430 | 67.2% |

| 50 | 4,120 | 210 | 85.3% |

| 100 | 3,550 | 180 | 87.6% |

| Blank | 320 | 50 | - |

Table 1: Representative inhibition data for CSI-13 against chitin synthase. The IC50 value is determined to be approximately 5 µM.

IC50 Determination: Plot the % Inhibition versus the logarithm of the CSI-13 concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]

References

Determining the IC50 Value of Chitin Synthase Inhibitor 13: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural rigidity and protection. Crucially, this polysaccharide is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal agents. Chitin Synthase Inhibitor 13 (also referred to as compound 12g) has been identified as a non-competitive inhibitor of chitin synthase.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and for comparative analysis in drug development programs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The reported IC50 value for this compound is 106.7 μM.[1]

The protocols outlined below are based on a widely used non-radioactive, high-throughput chitin synthase activity assay. This assay relies on the capture of newly synthesized chitin on Wheat Germ Agglutinin (WGA)-coated microtiter plates, followed by a colorimetric detection method.

Mechanism of Action and Signaling Pathway

Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain. As a non-competitive inhibitor, this compound is understood to bind to an allosteric site on the chitin synthase enzyme, distinct from the active site where UDP-GlcNAc binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing substrate binding.

Chitin Biosynthesis Pathway

Caption: Simplified fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Mechanism of Non-Competitive Inhibition

Caption: Diagram illustrating the binding in non-competitive enzyme inhibition.

Quantitative Data Summary

| Compound Name | Target Enzyme | Inhibition Type | Reported IC50 (μM) | Organism Source (Example) |

| This compound | Chitin Synthase | Non-competitive | 106.7 | Sclerotinia sclerotiorum |

Experimental Protocols

Preparation of Crude Chitin Synthase Extract

This protocol describes the preparation of a crude enzyme extract from Sclerotinia sclerotiorum, a common fungal source for chitin synthase assays.